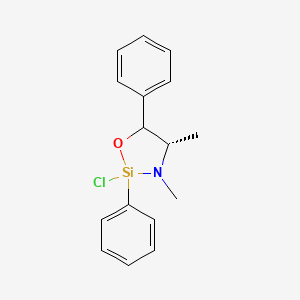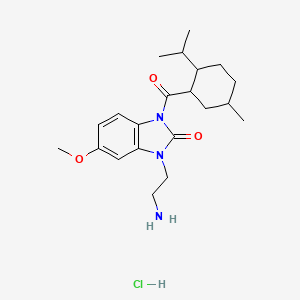
3-(2-Aminoethyl)-5-methoxy-1-(5-methyl-2-propan-2-ylcyclohexanecarbonyl)benzimidazol-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-3263 (hydrochloride) is a synthetic, biologically active compound known for its potent agonistic activity on the transient receptor potential melastatin-8 (TRPM8) channels. This compound has shown significant potential in preclinical tumor models and has been tested in phase 1 clinical trials for the treatment of prostate cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-3263 (hydrochloride) involves multiple steps, starting from the preparation of the core benzimidazole structure. The key steps include:
Formation of the benzimidazole core: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Functionalization: The benzimidazole core is then functionalized with various substituents to achieve the desired chemical structure.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production of D-3263 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
化学反应分析
Types of Reactions
D-3263 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole core.
Substitution: The compound can undergo substitution reactions, particularly on the benzimidazole ring, to introduce different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the benzimidazole ring .
科学研究应用
D-3263 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of TRPM8 channel agonists.
Biology: The compound is used to investigate the role of TRPM8 channels in various biological processes, including temperature sensation and pain perception.
Medicine: D-3263 (hydrochloride) has shown potential in the treatment of prostate cancer and benign prostatic hyperplasia by decreasing dihydrotestosterone levels
Industry: The compound is used in the development of new therapeutic agents targeting TRPM8 channels
作用机制
D-3263 (hydrochloride) exerts its effects by binding to and activating TRPM8 channels. This activation leads to an increase in calcium and sodium entry into cells, disrupting calcium and sodium homeostasis. The disruption of ion homeostasis induces cell death in TRPM8-expressing tumor cells. Additionally, the compound may decrease dihydrotestosterone levels, contributing to its inhibitory effects on prostate cancer and benign prostatic hyperplasia .
相似化合物的比较
Similar Compounds
Capsaicin: Another TRPM8 agonist known for its role in pain perception and temperature sensation.
Menthol: A natural compound that activates TRPM8 channels and is commonly used in topical analgesics.
Icilin: A synthetic compound that activates TRPM8 channels and is used in research to study cold sensation.
Uniqueness of D-3263 (hydrochloride)
D-3263 (hydrochloride) is unique due to its potent agonistic activity on TRPM8 channels and its potential antineoplastic properties. Unlike other TRPM8 agonists, D-3263 (hydrochloride) has shown significant promise in preclinical tumor models and has been tested in clinical trials for the treatment of prostate cancer .
属性
分子式 |
C21H32ClN3O3 |
|---|---|
分子量 |
409.9 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-5-methoxy-1-(5-methyl-2-propan-2-ylcyclohexanecarbonyl)benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C21H31N3O3.ClH/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26;/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3;1H |
InChI 键 |
DYMRNRVXSXCQHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


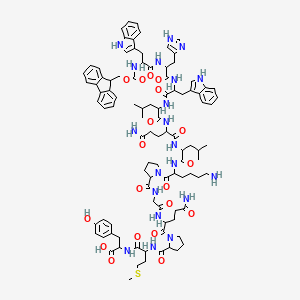
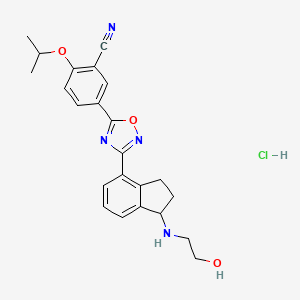
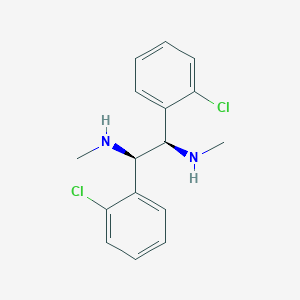
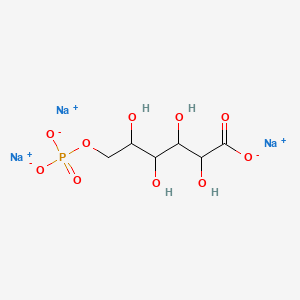
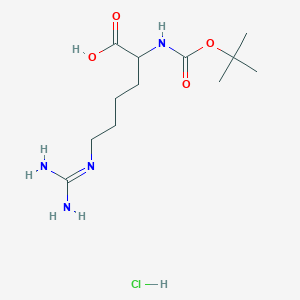

![9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine](/img/structure/B15286856.png)
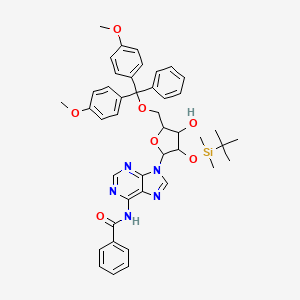
![Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium chloride monohydrochloride](/img/structure/B15286864.png)
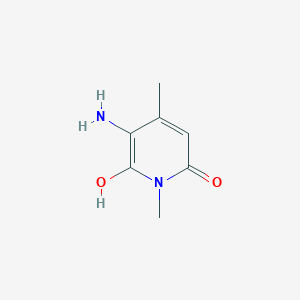
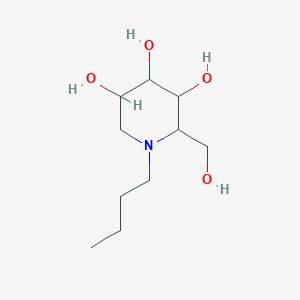
![(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)
![7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)
